4-chloro-L-threonine
CAS No.:
Cat. No.: VC1817381
Molecular Formula: C4H8ClNO3
Molecular Weight: 153.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8ClNO3 |
|---|---|
| Molecular Weight | 153.56 g/mol |
| IUPAC Name | (2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 |
| Standard InChI Key | CETUIFTXYGHITB-GBXIJSLDSA-N |
| Isomeric SMILES | C([C@H]([C@@H](C(=O)O)N)O)Cl |
| SMILES | C(C(C(C(=O)O)N)O)Cl |
| Canonical SMILES | C(C(C(C(=O)O)N)O)Cl |
Introduction
Chemical Structure and Properties
4-Chloro-L-threonine is classified as a chloroamino acid that is structurally derived from L-threonine. It possesses the molecular formula C4H8ClNO3 with a molecular weight of 153.56 g/mol . The IUPAC name for this compound is (2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid, and it is also known by the synonym 4-chlorothreonine . As a non-proteinogenic L-alpha-amino acid, it contains the standard amino acid backbone with the addition of a chlorine substituent at the terminal methyl position.
The three-dimensional structure of 4-chloro-L-threonine maintains the stereochemistry of L-threonine at the alpha carbon (S configuration) and at the beta carbon (S configuration), while introducing the chlorine substitution at the gamma position . This halogenation significantly alters the compound's physical and chemical properties compared to L-threonine.
Physicochemical Properties
The fundamental physicochemical properties of 4-chloro-L-threonine are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C4H8ClNO3 |
| Molecular Weight | 153.56 g/mol |
| Physical State | White powder |
| Solubility | Water-soluble |
| CAS Number | 90849-59-5 |
| Stereochemistry | (2S,3S) configuration |
Biosynthesis and Natural Occurrence
4-Chloro-L-threonine has been reported to occur naturally in certain bacterial strains, particularly in Streptomyces species . The biosynthesis of this compound involves specialized enzymatic pathways that facilitate the chlorination of L-threonine.
In Streptomyces sp. OH-5093, the biosynthesis pathway involves an adenylation domain named Thr1, which plays a crucial role in the non-ribosomal-like biosynthesis process . Researchers have determined the crystal structure of this domain, providing valuable insights into the molecular mechanisms underlying the formation of 4-chloro-L-threonine.
The biosynthesis pathway shares similarities with the process observed in Pseudomonas syringae, where threonine undergoes specific enzymatic modifications to incorporate the chlorine atom . These specialized pathways represent interesting examples of how microorganisms produce halogenated amino acids for various biological functions.
Synthesis Methods
The chemical synthesis of 4-chloro-L-threonine can be achieved through various approaches, though obtaining the compound with the correct stereochemistry presents certain challenges. Synthesis methods typically involve controlled reaction conditions to ensure selectivity for the chlorination step while minimizing side reactions.
Drawing parallels from the related compound 4-fluoro-threonine, synthetic approaches often involve:
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Starting with protected threonine derivatives
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Selective activation of the methyl group
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Introduction of the halogen atom
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Deprotection to yield the final product
For optimal yields, careful optimization of reaction parameters such as temperature, pH, and reaction time is essential. The diastereoselective synthesis approach developed for 4-fluoro-threonine, which involves the addition of ethyl isocyanoacetate to benzyloxyacetaldehyde followed by a series of transformations, could potentially be adapted for 4-chloro-L-threonine synthesis with appropriate modifications .
Biochemical Mechanisms and Enzyme Interactions
One of the most significant aspects of 4-chloro-L-threonine is its interaction with serine hydroxymethyltransferase (SHMT), an enzyme that catalyzes the cleavage of various beta-hydroxy-L-amino acids to form glycine and aldehyde products .
Mechanism of Action
The mechanism by which 4-chloro-L-threonine exerts its effects primarily involves competitive inhibition. Due to its structural similarity to L-serine, it competes for binding sites on enzymes that utilize serine as a substrate. The detailed mechanism involves:
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Binding to the active site of SHMT
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Undergoing aldol cleavage to produce glycine and chloroacetaldehyde
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The generated chloroacetaldehyde, being highly electrophilic, reacts with nucleophilic residues at the enzyme's active site
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This reaction leads to covalent modification and subsequent inactivation of the enzyme
Kinetic studies have demonstrated an inverse relationship between the rate of cleavage of the amino acid and the electrophilicity of the product aldehyde . This relationship provides valuable insights into the catalytic mechanisms of serine-dependent enzymes.
Research Applications
The unique properties of 4-chloro-L-threonine make it valuable for various research applications in biochemistry and pharmacology.
Enzyme Mechanism Studies
4-Chloro-L-threonine serves as an excellent tool for investigating enzyme mechanisms, particularly those of serine hydroxymethyltransferase and related enzymes . By studying how this compound interacts with these enzymes, researchers can gain insights into:
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Catalytic mechanisms of serine-dependent enzymes
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Structure-function relationships in enzyme active sites
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Substrate specificity determinants
Metabolic Pathway Investigation
4-Chloro-L-threonine can be used to probe metabolic pathways involving amino acid metabolism. By introducing this modified amino acid into biological systems, researchers can track its fate and understand how structural modifications affect metabolic processing.
Comparative Analysis with Related Compounds
Comparison with 4-Fluoro-Threonine
4-Fluoro-threonine, another halogenated derivative of threonine, shares several similarities with 4-chloro-L-threonine but also exhibits distinct differences due to the different properties of fluorine versus chlorine .
Table 2 provides a comparison between these two halogenated threonine derivatives:
| Property | 4-Chloro-L-threonine | 4-Fluoro-threonine |
|---|---|---|
| Molecular Weight | 153.56 g/mol | 137.11 g/mol |
| Electrophilicity of Product Aldehyde | Higher | Lower |
| NMR Shifts (¹H for CH₂X) | 4.60 and 4.72 ppm | 4.60 and 4.72 ppm |
| NMR Shifts (¹³C for CH₂X) | 85.6 ppm | 85.6 ppm |
| Acid Dissociation Constants | Not fully characterized | Experimentally determined |
| Natural Occurrence | Reported in Streptomyces | Only fluoro amino acid of natural origin discovered so far |
| Property | 4-Chloro-L-threonine | L-Threonine |
|---|---|---|
| Molecular Weight | 153.56 g/mol | 119.12 g/mol |
| Reactivity with SHMT | Substrate and inactivator | Substrate |
| ¹H NMR Shifts (terminal group) | 4.60 and 4.72 ppm (CH₂Cl) | 1.32 ppm (CH₃) |
| ¹³C NMR Shifts (terminal group) | 85.6 ppm (CH₂Cl) | 20.1 ppm (CH₃) |
| Enzyme Inhibition Properties | Potent inhibitor | Not inhibitory |
| Metabolic Processing | Distinct pathway | Standard pathway |
The differences in NMR chemical shifts are particularly notable, with the CH₂Cl group of 4-chloro-L-threonine showing dramatically different shifts compared to the CH₃ group of threonine, reflecting the significant electronic effects of the chlorine atom .
Enzymatic Cleavage and Reaction Kinetics
The enzymatic cleavage of 4-chloro-L-threonine by serine hydroxymethyltransferase has been studied in detail, providing valuable kinetic parameters and mechanistic insights .
Reaction Products and Their Significance
The enzymatic cleavage of 4-chloro-L-threonine by serine hydroxymethyltransferase produces two primary products:
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Glycine, which is a standard amino acid
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Chloroacetaldehyde, which is a reactive electrophilic species
The generated chloroacetaldehyde is responsible for the inactivation of the enzyme through covalent modification of nucleophilic residues at the active site. The reactivity of this aldehyde makes 4-chloro-L-threonine particularly effective as a mechanism-based inactivator .
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